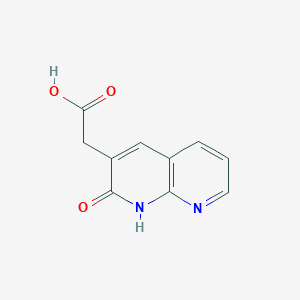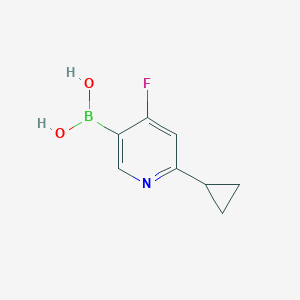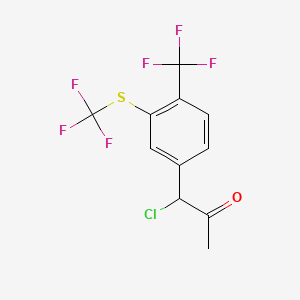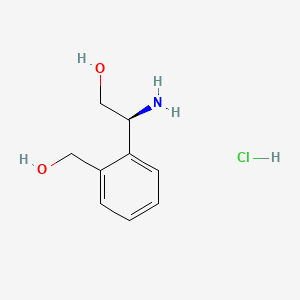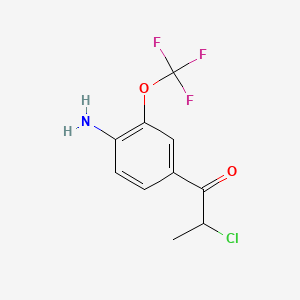
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethoxy group, and a chloropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 4-(trifluoromethoxy)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Chlorination: The resulting 4-amino-3-(trifluoromethoxy)aniline is then subjected to chlorination using thionyl chloride to introduce the chloropropanone moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The trifluoromethoxy group can be involved in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the amino group.
科学的研究の応用
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. The chloropropanone moiety can participate in covalent bonding with nucleophilic sites on proteins or enzymes, potentially modulating their activity.
類似化合物との比較
Similar Compounds
4-Amino-3-(trifluoromethoxy)phenyl dimethylphosphine oxide: Similar structure but with a dimethylphosphine oxide group instead of a chloropropanone moiety.
4-(Trifluoromethoxy)phenylacetic acid: Contains a trifluoromethoxy group but differs in the rest of the structure.
Uniqueness
1-(4-Amino-3-(trifluoromethoxy)phenyl)-2-chloropropan-1-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C10H9ClF3NO2 |
|---|---|
分子量 |
267.63 g/mol |
IUPAC名 |
1-[4-amino-3-(trifluoromethoxy)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9ClF3NO2/c1-5(11)9(16)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-5H,15H2,1H3 |
InChIキー |
UGEHCJPZSFPOSQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC(=C(C=C1)N)OC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


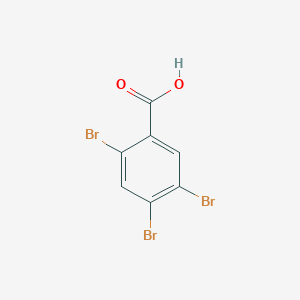
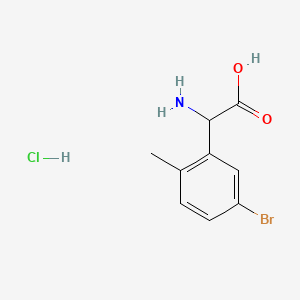
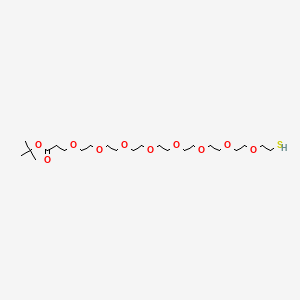
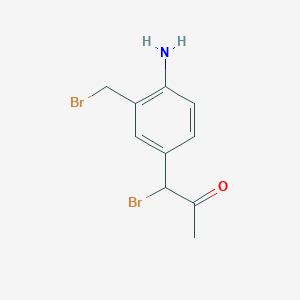
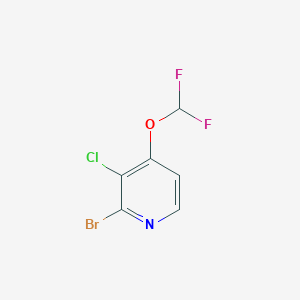
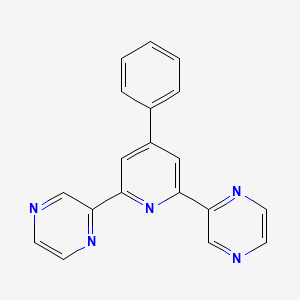
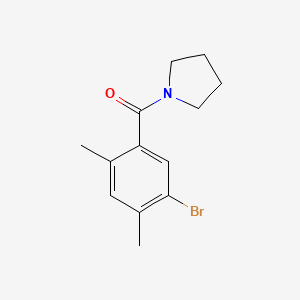
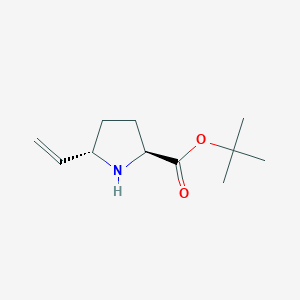
![3-(2-Nitro-phenylamino)-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B14039555.png)
